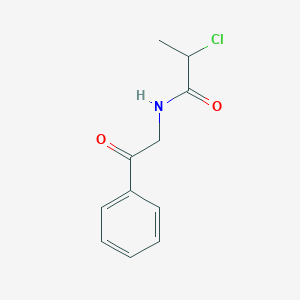
2,3-Dimethylpiperidine hydrochloride
説明
2,3-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a member of the piperidines class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidines has been widespread, and more than 7000 piperidine-related papers were published during the last five years .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylpiperidine hydrochloride consists of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom . The InChI key for this compound is BXFKQBZPFQBCCO-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dimethylpiperidine hydrochloride is 149.66 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of zero and a topological polar surface area of 12 Ų .科学的研究の応用
- Synthesis of 11β-HSD1 Inhibitors: The compound serves as a key intermediate in the synthesis pathway. Results: The synthesis approach has led to the development of potent 11β-HSD1 inhibitors, contributing to therapeutic strategies for cortisol-related diseases .
- Pharmacological Studies: Evaluation of potential drugs containing the piperidine moiety. Results: The incorporation of piperidine derivatives has led to the discovery and development of multiple drugs across different therapeutic areas .
- Synthesis of Alpha-Glucosidase Inhibitors: Voglibose synthesis involves the use of piperidine structures. Results: Voglibose has shown efficacy in controlling postprandial blood glucose levels, aiding in the management of diabetes .
- Synthesis of Acetylcholinesterase Inhibitors: Donepezil synthesis utilizes piperidine derivatives as key components. Results: Donepezil has been effective in improving cognition and behavior in patients with Alzheimer’s disease .
- Synthesis of Chemotherapeutic Agents: Research into incorporating piperidine structures into chemotherapeutic drugs. Results: Some piperidine-based compounds have shown promise in inhibiting cancer cell growth .
- Synthesis of Pain Relievers and Blood Thinners: Development of analgesic and anticoagulant drugs using piperidine frameworks. Results: These drugs have contributed to pain management and prevention of blood clots in clinical settings .
Neuroprotective Agents
Scientific Field
Antimicrobial Agents
Scientific Field
Cardiovascular Drugs
Scientific Field
Anti-Inflammatory Agents
Scientific Field
Anesthetic Agents
Scientific Field
Agrochemicals
Scientific Field
Development of Antiviral Agents
Scientific Field
- Synthesis of Antiviral Compounds: Leveraging the structural features of piperidine to create molecules that can inhibit viral replication. Results: Some piperidine-based compounds have shown inhibitory effects on various viruses in preclinical studies .
Anti-Tuberculosis Medications
Scientific Field
将来の方向性
Piperidines, including 2,3-Dimethylpiperidine hydrochloride, have significant potential for future research and development in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of novel synthesis methods and the discovery of new biological applications for piperidines are promising areas for future research .
特性
IUPAC Name |
2,3-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZGGHXYWFHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylpiperidine hydrochloride | |
CAS RN |
1087730-30-0 | |
| Record name | Piperidine, 2,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087730-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
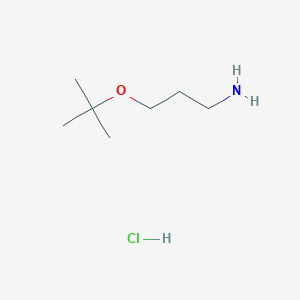
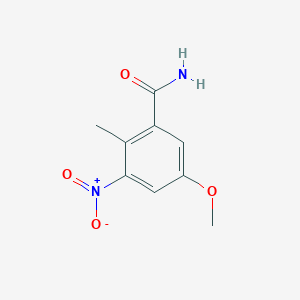
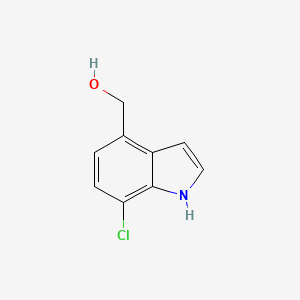
![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)

![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)
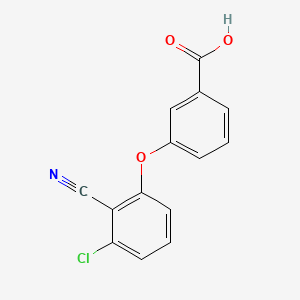
![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)

![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)
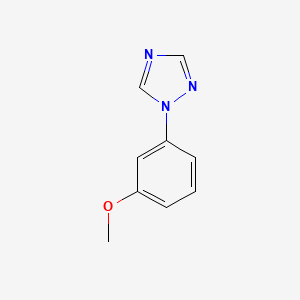
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B1423437.png)
